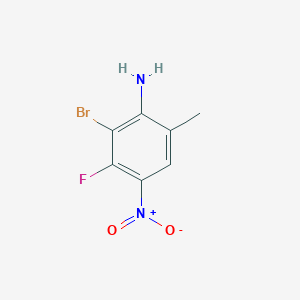

2-Bromo-3-fluoro-6-methyl-4-nitroaniline

Description

Contextualizing Substituted Anilines in Modern Organic Chemistry

Anilines, organic compounds featuring an amino group (-NH₂) attached to a phenyl group, are foundational molecules in organic chemistry. geeksforgeeks.org Substituted anilines, which are derivatives of aniline (B41778) with additional functional groups on the benzene (B151609) ring, are of particular importance. wisdomlib.org They serve as versatile starting materials and key intermediates in the synthesis of a wide array of more complex organic compounds. wisdomlib.orgbohrium.com Their significance spans numerous industrial and academic fields, including the production of pharmaceuticals, dyes, agrochemicals, and polymers. geeksforgeeks.orgwikipedia.orgnih.gov

The reactivity of the aniline molecule is heavily influenced by the amino group, which is a potent activating group that directs incoming electrophiles to the ortho and para positions of the benzene ring. wikipedia.orgbyjus.com The introduction of other substituents can modify this reactivity, either by enhancing or diminishing the electron-donating nature of the amino group or by introducing steric hindrance. youtube.comfiveable.me This ability to tune the electronic and steric properties of the molecule makes substituted anilines invaluable building blocks in synthetic organic chemistry. bohrium.com They are crucial in constructing molecules with specific desired properties, from the vibrant colors of azo dyes to the therapeutic effects of medicinal drugs. nih.govlibretexts.org

Academic Significance of Halogenated and Nitrated Anilines

The academic and industrial interest in aniline derivatives often focuses on molecules containing halogen and nitro groups due to their profound impact on chemical reactivity and potential for further functionalization.

Halogenated anilines are aromatic compounds that contain one or more halogen atoms (F, Cl, Br, I) on the benzene ring. Halogenation is a key strategy used in synthetic chemistry to increase the biological activity of metabolites and other organic compounds. researchgate.net Aryl halides, including halogenated anilines, are critical synthetic intermediates, particularly in metal-catalyzed cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net The presence of halogens alters the electronic properties of the aniline ring and can serve as a handle for subsequent chemical transformations. nih.govacs.org While historically considered synthetic, some toxic halogenated anilines, such as 2,4,6-tribromoaniline (B120722) and 2,4,6-trichloroaniline, have also been identified as novel natural products biosynthesized by marine microalgae. nih.gov

Nitrated anilines are characterized by the presence of a nitro group (-NO₂). The nitration of aromatic compounds is a fundamental reaction in organic chemistry, and the resulting nitroaromatic compounds are versatile building blocks. brainly.comresearchgate.net The nitro group is a strong electron-withdrawing group, which significantly deactivates the aromatic ring towards further electrophilic substitution and directs incoming groups to the meta position. byjus.comlibretexts.org This deactivating property is often exploited to control reactivity in multi-step syntheses. Furthermore, the nitro group can be readily reduced to an amino group, providing a strategic route for introducing additional amino functionalities into a molecule. libretexts.org This transformation is a cornerstone in the synthesis of many pharmaceuticals, such as sulfonamides, and other industrially important chemicals. brainly.com

Specific Research Interest in the Structure and Reactivity of 2-Bromo-3-fluoro-6-methyl-4-nitroaniline

The specific research interest in this compound stems from its highly substituted and electronically complex nature. The unique arrangement of five distinct substituents on the aniline ring presents a compelling case for investigation in several areas of chemical research.

The reactivity of this compound is governed by a complex interplay of electronic and steric effects:

Amino Group (-NH₂): A strong activating, ortho-, para-directing group. libretexts.org

Nitro Group (-NO₂): A strong deactivating, meta-directing group. libretexts.org

Bromo (-Br) and Fluoro (-F) Groups: Halogens are deactivating yet ortho-, para-directing. fiveable.me

Methyl Group (-CH₃): A weak activating, ortho-, para-directing group. youtube.com

The positions of these groups create a unique substitution pattern. The amino group at position 1 has its ortho positions (2 and 6) and para position (4) occupied. This steric crowding and electronic environment make its behavior in typical electrophilic aromatic substitution reactions, such as further halogenation or nitration, an interesting subject for academic study. byjus.comlibretexts.org The compound serves as an excellent substrate for studying the regioselectivity of reactions where the directing effects of multiple groups are in competition.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-fluoro-6-methyl-4-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2O2/c1-3-2-4(11(12)13)6(9)5(8)7(3)10/h2H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRPPOOTRJWOEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)Br)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Bromo 3 Fluoro 6 Methyl 4 Nitroaniline

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 2-bromo-3-fluoro-6-methyl-4-nitroaniline suggests that the final structure can be assembled through the sequential introduction of the bromo, nitro, and amino functionalities onto a substituted benzene (B151609) ring. The directing effects of the substituents play a crucial role in determining the order of these reactions. Two primary retrosynthetic pathways can be envisioned, starting from either fluoroaniline (B8554772) or nitrobenzene (B124822) derivatives.

Precursors Derived from Fluoroanilines

One plausible synthetic route begins with a fluoroaniline derivative. For instance, 3-fluoro-6-methylaniline could serve as a starting material. The amino group in this precursor is a strong activating group and an ortho-, para-director. To control the regioselectivity of subsequent electrophilic aromatic substitution reactions and to prevent unwanted oxidation of the amino group, it is often necessary to protect it, for example, as an acetanilide. rsc.org

A potential synthetic sequence starting from a fluoroaniline precursor is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate |

| 1 | Protection of the amino group | Acetic anhydride | N-(3-fluoro-6-methylphenyl)acetamide |

| 2 | Nitration | Concentrated HNO₃/H₂SO₄ | N-(3-fluoro-6-methyl-4-nitrophenyl)acetamide |

| 3 | Bromination | Br₂/FeBr₃ | N-(2-bromo-3-fluoro-6-methyl-4-nitrophenyl)acetamide |

| 4 | Deprotection | Acid or base hydrolysis | This compound |

This approach leverages the directing effects of the substituents at each stage to achieve the desired substitution pattern.

Approaches Involving Nitrobenzene Derivatives

Alternatively, the synthesis can commence from a nitrobenzene derivative. For example, a suitable starting material could be a substituted nitrobenzene that already contains some of the required functionalities. The nitro group is a deactivating group and a meta-director, which will influence the position of subsequent electrophilic substitutions.

A synthesis of 2-bromo-3-fluoroaniline (B56032) from 2-bromo-1-fluoro-3-nitrobenzene has been reported, which involves the reduction of the nitro group. chemicalbook.com This highlights the utility of nitrobenzene derivatives as precursors to complex anilines.

Nitration Methodologies

The introduction of the nitro group at the correct position is a critical step in the synthesis of this compound. The regioselectivity of nitration is highly dependent on the substituents already present on the aromatic ring.

Regioselective Nitration of Substituted Anilines

Direct nitration of anilines can be problematic, often leading to the formation of a mixture of isomers and oxidation products. doubtnut.comyoutube.com The amino group is a powerful activating group, making the reaction difficult to control. To circumvent these issues, the amino group is typically protected as an amide, which moderates its activating effect and directs the incoming nitro group primarily to the para position. rsc.org

Several methods for the regioselective nitration of substituted anilines have been developed. For instance, the use of tert-butyl nitrite (B80452) has been reported for the efficient ring nitration of N-alkyl anilines under mild conditions, yielding N-nitroso N-alkyl nitroanilines. acs.orgnih.govresearchgate.net Another approach employs ceric ammonium (B1175870) nitrate (B79036) (CAN) as a nitrating agent for the ortho-nitration of aniline (B41778) carbamates. researchgate.net

A patent describes a method for the synthesis of 2-bromo-5-fluoro-4-nitroaniline, which involves the nitration of an amino-protected 2-bromo-5-fluoroaniline. google.com This further underscores the importance of protecting groups in achieving regioselective nitration.

Mechanistic Investigations in Nitration Reactions

The mechanism of electrophilic aromatic nitration typically involves the formation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. youtube.com This electrophile then attacks the electron-rich aromatic ring. In the case of anilines, the strong electron-donating nature of the amino group facilitates this attack.

However, under the strongly acidic conditions of nitration, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This group is deactivating and meta-directing, which can lead to the formation of meta-nitro products. doubtnut.com This is a key consideration in the nitration of aniline derivatives and further justifies the use of protecting groups to control the reaction's outcome. Detailed mechanistic investigations, including computational approaches, have supported the classical electrophilic aromatic substitution (SEAr) mechanism, which proceeds through a highly ordered transition state. researchgate.net

Bromination Techniques

The introduction of a bromine atom onto the aniline ring is another crucial step. The regioselectivity of bromination is also governed by the directing effects of the existing substituents. In a protected aniline derivative, the amide group will direct the incoming bromine atom to the ortho and para positions.

The bromination of anilines can be achieved using various brominating agents, such as bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃. smolecule.com N-Bromosuccinimide (NBS) is another common reagent for the bromination of aromatic compounds. google.com The choice of brominating agent and reaction conditions can influence the selectivity and yield of the reaction. For example, a patent discloses the bromination of 3-fluoro-4-nitroaniline (B181641) using N-bromosuccinimide in ethyl acetate, although the yield was reported to be only 50%. google.com

The following table summarizes some common bromination techniques for aniline derivatives:

| Brominating Agent | Catalyst/Solvent | Typical Position of Bromination | Reference |

| Bromine (Br₂) | FeBr₃ | Ortho, Para | smolecule.com |

| N-Bromosuccinimide (NBS) | CCl₄ | Para | google.com |

| N-Bromosuccinimide (NBS) | Ethyl Acetate | Ortho | google.com |

| Ammonium bromide/H₂O₂ | Acetic acid | Ortho | researchgate.net |

Careful selection of the bromination strategy is essential to ensure the bromine atom is introduced at the desired position in the synthesis of this compound.

Oxidative Bromination Approaches

Oxidative bromination presents a valuable alternative to using hazardous molecular bromine. This process generates an electrophilic bromine species in situ through the oxidation of a bromide salt. Common systems employ an oxidant like hydrogen peroxide or sodium persulfate (Na₂S₂O₈) in the presence of a bromide source, such as sodium bromide (NaBr) or ammonium bromide. smolecule.com For instance, a highly practical procedure for bromoaniline preparation involves the use of NaBr and Na₂S₂O₈ with a catalytic amount of copper sulfate (B86663) (CuSO₄·5H₂O). These methods are often considered greener as the primary byproduct can be water. The reactivity and regioselectivity of the bromination can be modulated by the choice of oxidant, catalyst, and reaction conditions.

Table 1: Representative Oxidative Bromination Systems

| Bromide Source | Oxidant | Catalyst | Typical Conditions |

|---|---|---|---|

| NaBr | Na₂S₂O₈ | CuSO₄·5H₂O | Aqueous or mixed solvent, room temp. |

| NH₄Br | H₂O₂ | Acetic Acid | Room temperature smolecule.com |

| KBr | H₂O₂ | V₂O₅ | Acidic medium |

| NH₄Br | (NH₄)₂S₂O₈ | None | Aqueous acetonitrile |

Regioselective Bromination of Anilines and Analogues

Achieving the correct placement of the bromine atom at the C2 position of a 3-fluoro-6-methyl-4-nitroaniline precursor is the critical challenge. The regiochemical outcome of electrophilic bromination is governed by the combined directing effects of the substituents already present on the aromatic ring. The strongly activating ortho-, para-directing amino group (-NH₂) competes with the activating ortho-, para-directing methyl group (-CH₃), the deactivating ortho-, para-directing fluoro group (-F), and the strongly deactivating meta-directing nitro group (-NO₂).

In the presumed precursor, 3-fluoro-6-methyl-4-nitroaniline, the C2 position is ortho to the powerful amino directing group and meta to the deactivating nitro group, making it a highly favored site for electrophilic attack. Reagents like N-Bromosuccinimide (NBS) are frequently used for the regioselective bromination of activated aromatic rings. hoffmanchemicals.com The choice of solvent can significantly influence the selectivity of NBS brominations; polar solvents can enhance the activation of the para-position to the amine, while nonpolar solvents may favor ortho-bromination. Another effective method for the para-selective bromination of unprotected anilines utilizes copper(II) bromide (CuBr₂) in ionic liquids, which proceeds under mild conditions with high yield. google.com

Table 2: Regioselectivity in the Bromination of Substituted Anilines

| Substrate Example | Reagent | Conditions | Major Product | Citation(s) |

|---|---|---|---|---|

| Aniline Analogues | CuBr₂ | Ionic Liquid, Room Temp. | para-Bromo Isomer | google.com |

| meta-Substituted Anilines | NBS | Varies (e.g., Dioxane, DMSO) | Solvent-dependent ortho/para mixture | |

| 4-Nitroaniline | NH₄Br / H₂O₂ | Acetic Acid | 2-Bromo-4-nitroaniline | smolecule.com |

| Phenols | Tetraalkylammonium tribromides | N/A | para-Bromo Isomer | hoffmanchemicals.com |

Halogenation Strategies for Specific Substituents

The synthesis of polysubstituted haloanilines often requires careful strategic planning to manage the competing directing effects of various functional groups. The reactivity of the aniline amino group may necessitate the use of a protecting group, such as an acetyl group, to prevent side reactions and control regioselectivity during nitration or halogenation steps. bldpharm.com

For instance, the synthesis of a related compound, 2-bromo-3-fluoroaniline, can be achieved by the reduction of a 2-bromo-1-fluoro-3-nitrobenzene precursor using reagents like nickel chloride and sodium borohydride (B1222165) or catalytic hydrogenation with Raney nickel. This highlights a common strategy where halogenation and nitration precede the formation or final deprotection of the aniline. The selective hydrogenation of halogenated nitroaromatics is a key transformation in many synthetic routes, as it allows for the late-stage introduction of the amine functionality while preserving the halogen substituents.

Methylation and Other Alkylation Strategies

In the context of synthesizing this compound, the C6-methyl group is most likely incorporated by starting with a methylated precursor, such as a derivative of m-toluidine (B57737) or a fluorotoluene. Introducing a methyl group onto a heavily substituted and deactivated ring at a late stage would be synthetically challenging. Therefore, the primary strategy involves utilizing a commercially available, appropriately methylated starting material.

While C-methylation is less common in later stages, other alkylations, such as N-methylation of the amino group, can be performed on substituted nitroanilines. For example, a patented process describes the N-methylation of 4-fluoro-3-nitroaniline (B182485) using paraformaldehyde as the methylating agent in a sulfuric acid solvent. Such transformations allow for further diversification of the final compound structure.

Multi-Step Synthesis Pathways

Sequential Functionalization Protocols

A plausible synthetic route would employ a sequential functionalization strategy, likely beginning with a less complex, commercially available precursor like 3-fluoro-6-methylaniline (4-fluoro-2-methylaniline).

A proposed pathway would involve the following sequence:

Nitration: The first step would be the nitration of 3-fluoro-6-methylaniline. The powerful activating and ortho-, para-directing nature of the amino group, combined with the ortho-, para-directing methyl group, would direct the incoming nitro group. The likely position would be C4, which is para to the amine and ortho to the methyl group, yielding 3-fluoro-6-methyl-4-nitroaniline. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

Amine Protection (Optional): To avoid potential side reactions during subsequent bromination, the amino group of 3-fluoro-6-methyl-4-nitroaniline could be protected, for instance, by acetylation with acetic anhydride.

Bromination: The intermediate would then undergo regioselective bromination. As discussed previously, the C2 position is strongly activated by the ortho-amino group. Using a reagent like NBS in a suitable solvent would introduce the bromine atom at the desired C2 position to form N-acetyl-2-bromo-3-fluoro-6-methyl-4-nitroaniline.

Deprotection (if applicable): If an amine protecting group was used, the final step would be its removal via hydrolysis to yield the target compound, this compound.

This linear, step-by-step introduction of functional groups is a hallmark of sequential synthesis.

Convergent and Divergent Synthetic Routes

While a linear, sequential approach is most probable for a molecule of this complexity, the principles of convergent and divergent synthesis can also be considered.

Divergent Synthesis: In a divergent strategy, a key intermediate is synthesized and then used to create a library of related compounds. For example, the intermediate 3-fluoro-6-methyl-4-nitroaniline could serve as a branching point. One portion could be brominated to yield the target compound, while other portions could undergo different halogenation reactions (e.g., chlorination with NCS or iodination with NIS) to produce a range of 2-halo analogues for structure-activity relationship studies.

Convergent Synthesis: A convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in a final step. For a small molecule like this compound, a purely convergent approach is less practical than a linear one. However, one could theoretically envision a pathway where a dihalo-methylaniline fragment is coupled with a nitrogen-containing reagent, although electrophilic aromatic substitution offers a more direct route.

Catalytic Approaches in Synthesis

Catalytic approaches are central to the efficient synthesis of complex molecules, offering pathways that are often more selective and environmentally benign than stoichiometric methods. For a molecule like this compound, catalytic methods can be envisioned for key transformations, including the introduction of substituents onto the aromatic ring and the formation of the aniline functional group.

Transition-metal catalysis is a powerful tool in organic synthesis for forming carbon-halogen, carbon-nitrogen, and carbon-hydrogen bonds with high precision.

C-H Bond Functionalization for Halogenation: Traditional electrophilic bromination of anilines typically results in ortho- and para-substituted products due to the directing effect of the amino group. nih.gov Achieving the specific substitution pattern of the target molecule can be challenging. However, transition-metal-catalyzed C–H activation has emerged as a promising strategy to access unconventional substitution patterns. nih.gov Palladium(II)-catalyzed meta-C–H bromination of aniline derivatives, for instance, provides a route to isomers that are not easily accessible through classical methods. nih.govscispace.com Such a strategy could be applied to a suitably protected 3-fluoro-6-methylaniline precursor. The use of a directing group, which can be later removed, guides the palladium catalyst to a specific C-H bond, enabling regioselective bromination. researchgate.net Substrates with existing methyl and fluoro groups have been shown to be well-tolerated in these reactions. nih.govscispace.com

Catalytic Nitration: While the nitration of aromatic rings is conventionally achieved with a mixture of nitric and sulfuric acids, research has explored catalytic alternatives to improve safety and selectivity. msu.edu Various metal catalysts, including rare-earth metal salts, have been investigated to facilitate the formation of the nitronium ion electrophile under milder conditions. researchgate.net Zinc-catalyzed nitration has also been reported as a potential strategy. researchgate.net Applying such a method to a highly substituted precursor like 2-bromo-3-fluoro-6-methylaniline (B1446712) would require careful optimization to control the position of nitration.

Catalytic Reduction of Nitro Groups: A common and crucial step in the synthesis of aromatic amines is the reduction of a corresponding nitroaromatic precursor. numberanalytics.com Catalytic hydrogenation is the preferred industrial method for this transformation due to its high efficiency and clean nature, typically producing water as the only byproduct. jove.com

Several metal catalysts are effective for this purpose:

Palladium on Carbon (Pd/C): This is a widely used and highly efficient catalyst for nitro group reductions. commonorganicchemistry.com

Platinum (Pt) Catalysts: Platinum-based catalysts are also effective for the hydrogenation of halogen-substituted aromatic nitro compounds. google.com

Raney Nickel (Ni): This catalyst is particularly valuable when the substrate contains halogen substituents (bromo, chloro) that are susceptible to hydrodehalogenation—a common side reaction with Pd/C. commonorganicchemistry.com Using Raney Nickel can preserve the C-Br bond while selectively reducing the nitro group. commonorganicchemistry.com

The choice of catalyst and reaction conditions is critical to ensure the chemoselective reduction of the nitro group without cleaving the carbon-halogen bonds present in the molecule. google.com Additives, such as morpholine, can be used with platinum catalysts to suppress this dehalogenation side reaction. google.com

| Transformation | Metal Catalyst Example | Potential Role in Synthesis | Reference |

|---|---|---|---|

| C-H Bromination | Palladium(II) Acetate | Regioselective introduction of the bromo group onto a substituted aniline precursor. | nih.govresearchgate.net |

| Nitro Group Reduction | Raney Nickel | Selective reduction of the nitro group to an amine while preventing dehalogenation. | commonorganicchemistry.com |

| Nitro Group Reduction | Platinum on Carbon (with additives) | Reduction of the nitro group; additives suppress the loss of the bromo substituent. | google.com |

| Aromatic Nitration | Zinc or Rare Earth Metal Salts | Catalytic generation of the electrophile for nitration, potentially under milder conditions. | researchgate.netresearchgate.net |

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.orgijfmr.com The synthesis of a complex molecule like this compound can be made more sustainable by applying these principles.

Key Green Chemistry Principles:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Catalysts increase reaction efficiency, reduce energy requirements, and minimize waste, as only small amounts are needed. acs.org Both the metal-catalyzed transformations and potential biocatalytic methods discussed align with this core principle. solubilityofthings.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic hydrogenation for nitro group reduction is a prime example of a high atom economy reaction.

Use of Safer Solvents and Auxiliaries: The choice of solvent is critical, as they often constitute the largest mass component in a reaction and contribute significantly to waste. ijfmr.com Green chemistry encourages the use of safer solvents like water, or minimizing solvent use altogether. paperpublications.org For instance, copper halide-mediated halogenation of anilines has been successfully performed in ionic liquids, which can be recycled. beilstein-journals.org

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. acs.org Developing catalytic methods with high chemo- and regioselectivity can circumvent the need for protecting groups, thereby shortening the synthesis and reducing waste. acs.org

Biocatalysis: The use of enzymes as catalysts offers a highly sustainable alternative to traditional chemical methods. Halogenase enzymes, for example, can install halogen atoms onto aromatic rings with high regioselectivity under mild, aqueous conditions. mdpi.comnih.gov While a specific enzyme for the target molecule may not be known, biocatalysis represents a frontier in green synthesis for halogenated aromatic compounds. nih.gov

| Principle | Application in Synthesis | Potential Benefit | Reference |

|---|---|---|---|

| Catalysis | Employing metal catalysts for hydrogenation or C-H activation instead of stoichiometric reagents. | Reduced waste, lower energy consumption, and increased reaction efficiency. | paperpublications.orgsolubilityofthings.com |

| Atom Economy | Utilizing addition reactions like catalytic hydrogenation where all atoms of the hydrogen reagent are incorporated. | Maximizes raw material efficiency and minimizes byproduct formation. | acs.org |

| Safer Solvents | Replacing volatile organic solvents with water, supercritical fluids, or ionic liquids. | Reduced environmental pollution and improved worker safety. | ijfmr.com |

| Reduce Derivatives | Developing highly selective catalysts that eliminate the need for protecting/deprotecting amine groups. | Fewer synthetic steps, leading to less waste and lower costs. | acs.org |

| Biocatalysis | Using halogenase or other enzymes for specific transformations. | High selectivity, mild reaction conditions (room temp., neutral pH), and reduced environmental impact. | mdpi.comnumberanalytics.com |

Chemical Reactivity and Transformation Studies of 2 Bromo 3 Fluoro 6 Methyl 4 Nitroaniline

Reactivity of the Amino Group

The amino group (-NH₂) in 2-bromo-3-fluoro-6-methyl-4-nitroaniline is a primary nucleophilic center. Its reactivity is modulated by the electronic effects of the other substituents on the aromatic ring. The strong electron-withdrawing nitro group, positioned para to the methyl group and meta to the amino group, significantly reduces the electron density of the aromatic ring and, to a lesser extent, the nucleophilicity of the amino group through inductive effects.

The primary amino group can readily undergo acylation with reagents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is not only a common transformation but also serves as a crucial strategy for protecting the amino group during subsequent chemical modifications of the molecule. Protecting the amino group is often necessary to prevent its interference in reactions targeting other parts of the molecule, such as the nitro group or the halogen substituents.

Common acylating agents and the expected products are outlined in the table below. The choice of protecting group depends on the desired stability and the conditions required for its subsequent removal.

| Acylating Agent | Protecting Group | Deprotection Conditions |

| Acetic Anhydride | Acetyl (Ac) | Acidic or basic hydrolysis |

| Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | tert-Butoxycarbonyl (Boc) | Strong acid (e.g., TFA) |

| Benzyl Chloroformate (CbzCl) | Carboxybenzyl (Cbz) | Hydrogenolysis |

The acylation would typically proceed in the presence of a base to neutralize the acid byproduct. The resulting amide significantly reduces the nucleophilicity and basicity of the nitrogen atom, thus protecting it from electrophiles and oxidation.

The primary aromatic amino group of this compound can be converted into a diazonium salt (-N₂⁺) through treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, collectively known as Sandmeyer or Sandmeyer-type reactions.

These transformations allow for the replacement of the amino group with a wide range of other functionalities. Given the structure of the starting material, these reactions would yield highly substituted and complex aromatic compounds.

| Reagent | Product Functional Group | Reaction Name |

| CuCl | -Cl | Sandmeyer Reaction |

| CuBr | -Br | Sandmeyer Reaction |

| CuCN | -CN | Sandmeyer Reaction |

| KI | -I | |

| H₂O, Δ | -OH | |

| HBF₄, Δ | -F | Balz-Schiemann Reaction |

| H₃PO₂ | -H (Deamination) |

The stability of the diazonium salt is a critical factor in these reactions and is influenced by the electronic nature of the substituents on the aromatic ring.

Reactivity of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group that strongly influences the reactivity of the aromatic ring and is itself susceptible to chemical transformation.

The nitro group can be selectively reduced to a primary amino group (-NH₂) under various conditions. This transformation is a common and important step in the synthesis of poly-amino aromatic compounds, which are valuable building blocks in medicinal and materials chemistry.

Several methods are available for the reduction of aromatic nitro groups, and the choice of reagent can be critical to avoid side reactions, particularly dehalogenation.

| Reagent/Catalyst | Conditions | Product | Potential Side Reactions |

| H₂, Pd/C | Catalytic Hydrogenation | 2-Bromo-3-fluoro-6-methyl-benzene-1,4-diamine | Hydrodehalogenation (loss of Br, F) |

| SnCl₂/HCl | Metal/Acid Reduction | 2-Bromo-3-fluoro-6-methyl-benzene-1,4-diamine | |

| Fe/HCl or Fe/NH₄Cl | Metal/Acid Reduction | 2-Bromo-3-fluoro-6-methyl-benzene-1,4-diamine | |

| Na₂S or NaHS | Selective Reduction | 2-Bromo-3-fluoro-6-methyl-benzene-1,4-diamine |

Catalytic hydrogenation is a very efficient method, but the choice of catalyst and reaction conditions must be carefully controlled to preserve the halogen substituents. Metal-acid reductions are often chemoselective and are widely used for this type of transformation.

The nitro group exerts a strong deactivating effect on the aromatic ring towards electrophilic aromatic substitution (EAS) due to its powerful electron-withdrawing nature (-I and -M effects). Any potential EAS reactions would be significantly hindered and would require harsh reaction conditions. If substitution were to occur, it would be directed to the positions meta to the nitro group.

Conversely, the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). It stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile. This effect is most pronounced when the nitro group is ortho or para to the leaving group. In the case of this compound, the nitro group is ortho to the fluorine atom and para to the bromine atom, thus strongly activating both positions for nucleophilic attack.

Reactivity of Halogen Substituents (Bromine and Fluorine)

The bromine and fluorine atoms on the aromatic ring are potential leaving groups in nucleophilic aromatic substitution reactions and can also participate in metal-catalyzed cross-coupling reactions.

The fluorine atom, being ortho to the strongly electron-withdrawing nitro group, is particularly activated towards SNAr. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom. The bromine atom is also activated by the para-nitro group. In general, for SNAr reactions, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I. Therefore, it is expected that the fluorine atom would be preferentially substituted in SNAr reactions of this compound.

The bromine atom, on the other hand, is an excellent partner in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Boronic acid/ester | Pd catalyst, base | Biaryl derivative |

| Heck Coupling | Alkene | Pd catalyst, base | Alkenylated aniline (B41778) |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | Di- or tri-substituted aniline |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | Alkynylated aniline |

These cross-coupling reactions would likely occur selectively at the C-Br bond, as the C-F bond is generally less reactive under these conditions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly electron-deficient aromatic rings. The nitro group at position 4, being a potent activating group, significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. In this compound, there are two potential leaving groups for SNAr reactions: the bromine atom at C2 and the fluorine atom at C3.

Generally, in SNAr reactions of halo-nitroaromatics, the rate of substitution is influenced by the ability of the halogen to stabilize the intermediate Meisenheimer complex and its leaving group ability. Fluorine is significantly more electronegative than bromine, which strongly stabilizes the negative charge in the intermediate complex through an inductive effect, thus accelerating the rate of nucleophilic attack at the carbon to which it is attached. Consequently, the fluorine atom is typically a much better leaving group than bromine in SNAr reactions. Therefore, it is anticipated that nucleophilic attack will preferentially occur at the C3 position, leading to the displacement of the fluoride (B91410) ion.

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution

| Position of Attack | Leaving Group | Activating Group | Predicted Outcome |

|---|---|---|---|

| C3 | Fluorine | Nitro group (para) | Major Product |

Cross-Coupling Reactions for Derivatization

The bromine atom at the C2 position of this compound serves as a versatile handle for derivatization through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The reaction of the bromo-substituted aniline with an organoboron reagent (boronic acid or boronate ester) in the presence of a palladium catalyst and a base would lead to the formation of a biaryl compound. This reaction is generally tolerant of a wide range of functional groups, including the nitro and amino groups present in the molecule.

Heck-Mizoroki Reaction: Coupling with an alkene in the presence of a palladium catalyst and a base would introduce a vinyl group at the C2 position.

Buchwald-Hartwig Amination: This reaction would enable the formation of a new carbon-nitrogen bond by coupling with an amine, leading to the synthesis of diamine derivatives.

Sonogashira Coupling: The reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would result in the introduction of an alkynyl moiety at the C2 position.

The reactivity in these cross-coupling reactions is primarily dependent on the C-Br bond, which is more reactive than the C-F bond in oxidative addition to the palladium(0) catalyst.

Table 2: Potential Cross-Coupling Reactions for Derivatization

| Reaction Name | Coupling Partner | Resulting Bond | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | C-C | 2-Aryl-3-fluoro-6-methyl-4-nitroaniline |

| Heck-Mizoroki | Alkene | C-C | 3-Fluoro-6-methyl-4-nitro-2-vinylaniline |

| Buchwald-Hartwig | R₂NH | C-N | N²-Substituted-3-fluoro-6-methyl-4-nitro-1,2-benzenediamine |

Influence of Halogenation on Regioselectivity and Reaction Pathways

The presence and nature of halogen substituents profoundly influence the regioselectivity and available reaction pathways for this compound.

In nucleophilic aromatic substitution , as discussed, the high electronegativity of fluorine makes the C-F bond the primary site of attack, directing nucleophiles to the C3 position. The bromine at C2 is significantly less activated towards SNAr due to its meta relationship with the nitro group.

In cross-coupling reactions , the differential reactivity of the C-Br and C-F bonds allows for selective functionalization. The C-Br bond is significantly more susceptible to oxidative addition in palladium-catalyzed cycles, allowing for selective derivatization at the C2 position while leaving the C-F bond intact for potential subsequent transformations.

Regioselectivity in Electrophilic and Nucleophilic Substitution Reactions

The regioselectivity of substitution reactions on this compound is a direct consequence of the electronic and steric effects of its substituents.

Electrophilic Substitution: The directing effects of the substituents are summarized below:

-NH₂ (Amino): Strongly activating, ortho-, para-directing (to C3, C5).

-CH₃ (Methyl): Activating, ortho-, para-directing (to C5, C1 - occupied).

-Br (Bromo): Deactivating, ortho-, para-directing (to C1, C3 - occupied).

-F (Fluoro): Deactivating, ortho-, para-directing (to C2, C4 - occupied).

-NO₂ (Nitro): Strongly deactivating, meta-directing (to C3, C5).

Nucleophilic Substitution: As detailed in section 3.3.1, the regioselectivity is primarily governed by the powerful activating effect of the para-nitro group on the fluorine at C3. The fluorine atom is the most probable site for nucleophilic displacement.

Table 3: Summary of Regioselectivity in Substitution Reactions

| Reaction Type | Most Probable Position of Attack | Rationale |

|---|---|---|

| Electrophilic Aromatic Substitution | C5 | Strong activation and ortho-directing effect from the amino group. |

Oxidation Reactions

The amino group of this compound is susceptible to oxidation. The outcome of the oxidation reaction is highly dependent on the choice of the oxidizing agent and the reaction conditions.

Mild oxidizing agents could potentially lead to the formation of the corresponding nitroso compound. However, stronger oxidizing agents are likely to oxidize the amino group to a second nitro group, yielding 2-Bromo-3-fluoro-6-methyl-1,4-dinitrobenzene. It is also possible that under certain oxidative conditions, polymerization or decomposition of the starting material could occur due to the sensitive nature of the substituted aniline. The presence of the electron-withdrawing nitro group on the ring can make the amino group less susceptible to oxidation compared to an unsubstituted aniline.

Table 4: Potential Oxidation Products

| Oxidizing Agent | Potential Product |

|---|---|

| Mild Oxidants (e.g., Caro's acid) | 2-Bromo-3-fluoro-6-methyl-4-nitro-1-nitrosobenzene |

After a comprehensive search for scientific literature and spectroscopic data, it has been determined that detailed experimental or computational characterization for the specific compound this compound (CAS No. 1779124-22-9) is not publicly available. While information exists for structurally related nitroaniline and bromo-fluoro-aniline derivatives, no specific FT-IR, FT-Raman, ¹H NMR, ¹³C NMR, or ¹⁹F NMR spectra, data tables, or detailed analyses for the target molecule could be located.

Generating an article with the requested level of scientific detail and accuracy, including specific data tables and in-depth analysis for each spectroscopic technique, is not possible without access to these primary research findings. Creating such content would require speculation based on analogous structures, which would not meet the required standards of a factual and authoritative scientific article.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary source data.

Advanced Spectroscopic Characterization of 2 Bromo 3 Fluoro 6 Methyl 4 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application of Advanced 2D NMR Techniques for Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like 2-Bromo-3-fluoro-6-methyl-4-nitroaniline. Techniques such as COSY, HSQC, and HMBC would be critical in assigning the proton (¹H) and carbon-¹³ (¹³C) chemical shifts and confirming the substitution pattern on the benzene (B151609) ring.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. For this compound, a cross-peak would be expected between the lone aromatic proton and the protons of the methyl group, confirming their spatial proximity through-bond interactions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the carbon atom attached to the aromatic proton and the methyl carbon.

These combined techniques would provide a complete and unambiguous assignment of the molecular structure, confirming the specific isomerism of the substituents.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton Signal | Expected HMBC Correlations (to Carbon) | Expected COSY Correlations (to Proton) |

| Aromatic-H | C4, C6 | Methyl-H (possible weak ⁴J coupling) |

| Methyl-H₃ | C5, C1 | Aromatic-H (possible weak ⁴J coupling) |

| Amine-H₂ | C1, C2 | None |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by strong absorption bands resulting from π → π* electronic transitions, characteristic of substituted benzene rings. The presence of both a strong electron-donating group (the amino group, -NH₂) and a strong electron-withdrawing group (the nitro group, -NO₂) in a para-relationship creates a "push-pull" system, which significantly influences the electronic structure.

The primary electronic transition of interest in this molecule is the one from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In similar para-nitroaniline systems, the HOMO is largely localized on the aniline (B41778) portion of the molecule (the "push" donor), while the LUMO is concentrated on the nitrobenzene (B124822) moiety (the "pull" acceptor). chemrxiv.orgnih.gov The transition between these orbitals is responsible for the intense, low-energy absorption band that gives many nitroanilines their characteristic yellow or orange color.

The position of the absorption maximum (λ_max) is sensitive to the electronic effects of the other substituents (bromo, fluoro, and methyl). Electron-donating groups generally cause a redshift (shift to longer wavelengths), while electron-withdrawing groups can cause a blueshift. nih.gov The λ_max is also highly dependent on the polarity of the solvent, a phenomenon known as solvatochromism.

The strong donor-acceptor character of this compound facilitates a significant intramolecular charge transfer (ICT) upon electronic excitation. rsc.org When a photon is absorbed, electron density is effectively moved from the amino group and the benzene ring to the nitro group. chemrxiv.orgnih.gov This charge separation results in a large change in the dipole moment between the ground state and the excited state.

This ICT phenomenon is profoundly influenced by the surrounding solvent environment. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a redshift in the absorption maximum. chemrxiv.org Theoretical studies on para-nitroaniline have shown that the charge transfer character is enhanced in more polar solvents. chemrxiv.org For instance, the calculated charge transfer number increases significantly when moving from a nonpolar solvent like cyclohexane (B81311) to a polar solvent like water. chemrxiv.org

Table 2: Expected Solvatochromic Effects on the ICT Band of this compound

| Solvent | Polarity (Dielectric Constant) | Expected Shift in λ_max | Rationale |

| Hexane | Low (~1.9) | Shorter Wavelength | Minimal stabilization of the polar excited state. |

| Dichloromethane | Medium (~9.1) | Intermediate Wavelength | Moderate stabilization of the excited state. |

| Acetonitrile | High (~37.5) | Longer Wavelength | Strong stabilization of the polar excited state. |

| Water | Very High (~80.1) | Longest Wavelength | Maximum stabilization of the polar excited state. |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry would be used to confirm the molecular weight of this compound (C₇H₆BrFN₂O₂) and to elucidate its structure through analysis of its fragmentation pattern. The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, would result in a characteristic M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, which is a powerful diagnostic tool.

The fragmentation of nitroaromatic compounds is well-documented. Common fragmentation pathways would likely include the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). Subsequent fragmentation could involve the loss of the bromine atom or other small neutral molecules.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (relative to ⁷⁹Br) | Predicted Identity | Fragmentation Pathway |

| 248 | [M]⁺ | Molecular Ion |

| 231 | [M - OH]⁺ | Loss of hydroxyl radical (Ortho-effect) |

| 218 | [M - NO]⁺ | Loss of nitric oxide radical |

| 202 | [M - NO₂]⁺ | Loss of nitro radical |

| 123 | [M - NO₂ - Br]⁺ | Loss of nitro radical followed by bromine radical |

X-ray Crystallography Studies

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction study of this compound would reveal its exact molecular conformation. Based on crystal structures of similar compounds, such as 2-Bromo-4-nitroaniline, the molecule is expected to be nearly planar. nih.gov The planarity is a balance between the steric hindrance of the ortho substituents and the electronic stabilization gained from conjugation between the amino and nitro groups through the benzene ring.

The analysis would likely show a slight twisting of the nitro group out of the plane of the aromatic ring. nih.gov Furthermore, the crystal packing would be stabilized by intermolecular hydrogen bonds involving the amino group as a donor and the nitro group of an adjacent molecule as an acceptor. nih.gov An intramolecular hydrogen bond between one of the amine hydrogens and the adjacent bromine atom might also be observed, which would contribute to the planarity of that region of the molecule. nih.gov

Table 4: Typical Bond Lengths and Angles Expected from Crystallographic Analysis (based on related structures)

| Parameter | Expected Value | Reference/Comment |

| C-NO₂ Bond Length | ~1.45 Å | Typical for nitroaromatics |

| C-NH₂ Bond Length | ~1.36 Å | Shorter than a single bond due to resonance |

| C-Br Bond Length | ~1.90 Å | Standard for bromobenzene (B47551) derivatives |

| C-F Bond Length | ~1.35 Å | Standard for fluorobenzene (B45895) derivatives |

| Dihedral Angle (Ring/NO₂) | 5-15° | Slight twist due to steric effects nih.gov |

Analysis of Intermolecular Interactions and Crystal Packing of this compound

As of the latest available data, a specific crystallographic study and Hirshfeld surface analysis for the compound This compound has not been reported in publicly accessible research. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the forces that govern the crystal packing. This analysis is contingent upon the prior determination of the compound's crystal structure through techniques such as single-crystal X-ray diffraction.

While direct analysis of this compound is not available, the study of analogous substituted nitroaniline derivatives can offer a predictive glimpse into the types of intermolecular interactions that are likely to be significant in its crystal structure. Research on related compounds, such as other halogenated and methylated nitroanilines, consistently highlights the importance of hydrogen bonding, halogen bonding, and π-π stacking interactions in defining their supramolecular architecture.

A complete and accurate analysis, including detailed data on intermolecular contacts and the generation of Hirshfeld surfaces and 2D fingerprint plots, awaits the successful crystallization and subsequent crystallographic analysis of this compound. Without experimental data, any discussion of its specific crystal packing and intermolecular interactions remains speculative.

Computational Chemistry and Theoretical Investigations of 2 Bromo 3 Fluoro 6 Methyl 4 Nitroaniline

Calculation of Chemical Reactivity Descriptors

Future computational chemistry research may address this specific molecule, at which point such an analysis would become possible.

Theoretical Studies of Charge Transfer Contributions

Theoretical studies on 2-Bromo-3-fluoro-6-methyl-4-nitroaniline have provided a comprehensive understanding of its intramolecular charge transfer (ICT) characteristics. These investigations are crucial for elucidating the electronic interactions between the donor and acceptor groups within the molecule, which fundamentally govern its optical and electronic properties.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to understanding charge transfer phenomena. For this compound, the HOMO is predominantly localized on the electron-donating amino and methyl groups, as well as the phenyl ring. Conversely, the LUMO is primarily centered on the electron-withdrawing nitro group. This spatial separation of the HOMO and LUMO is a clear indicator of a push-pull system, facilitating intramolecular charge transfer upon electronic excitation.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic properties. A smaller energy gap generally corresponds to easier electronic transitions and enhanced charge transfer characteristics. Computational methods, such as Density Functional Theory (DFT), are employed to calculate these orbital energies and the resulting energy gap.

Natural Bond Orbital (NBO) analysis is another powerful tool used to quantify the extent of charge transfer. This method examines the delocalization of electron density from the filled Lewis-type orbitals (donors) to the empty non-Lewis-type orbitals (acceptors). For this compound, NBO analysis reveals significant charge delocalization from the lone pair of the nitrogen atom in the amino group to the antibonding orbitals of the nitro group and the aromatic ring. This delocalization is quantified by the second-order perturbation energy, E(2), where higher values indicate stronger donor-acceptor interactions.

The charge distribution within the molecule, often calculated using methods like Mulliken population analysis, further corroborates the charge transfer characteristics. In the ground state, there is a net transfer of electron density from the amino and methyl-substituted part of the ring to the nitro-substituted region, creating a significant ground-state dipole moment.

A summary of key parameters from theoretical charge transfer studies is presented in the table below.

| Parameter | Description | Typical Findings for Push-Pull Anilines |

| HOMO-LUMO Gap (ΔE) | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A relatively small gap, indicating facile electronic transitions and charge transfer. |

| HOMO Localization | The region of the molecule where the HOMO is primarily located. | Predominantly on the electron-donating amino group and the aromatic ring. |

| LUMO Localization | The region of the molecule where the LUMO is primarily located. | Primarily on the electron-withdrawing nitro group. |

| NBO Analysis (E(2)) | Second-order perturbation energy indicating the strength of donor-acceptor interactions. | Significant values for interactions between the amino group lone pair and the nitro group's antibonding orbitals. |

| Mulliken Charges | The calculated partial charge on each atom. | Negative charges accumulate on the nitro group, while the amino group and parts of the ring show positive charges. |

Note: Specific numerical data for this compound is not available in the cited literature. The findings are based on general principles of similarly substituted nitroaniline compounds.

Evaluation of Nonlinear Optical (NLO) Properties

The significant intramolecular charge transfer characteristics of this compound make it a candidate for materials with notable nonlinear optical (NLO) properties. NLO materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching.

The first-order hyperpolarizability (β) is the key molecular property that determines the second-order NLO response. A large β value is indicative of a strong NLO response. Computational chemistry provides a powerful means to predict the hyperpolarizability of molecules. Time-dependent density functional theory (TD-DFT) is a commonly used method for these calculations.

The calculated NLO properties typically include the static first hyperpolarizability (β₀) and its frequency-dependent counterparts. The total hyperpolarizability is often reported, which is a scalar quantity derived from the tensor components of β.

The following table summarizes the key NLO parameters and their significance.

| Parameter | Description | Significance for this compound |

| Dipole Moment (μ) | A measure of the separation of positive and negative charges in the molecule. | A large ground-state dipole moment is expected due to the push-pull nature. |

| Polarizability (α) | The measure of how easily the electron cloud is distorted by an external electric field. | Influences the linear optical properties. |

| First Hyperpolarizability (β) | The measure of the second-order nonlinear optical response. | Expected to be significant due to strong intramolecular charge transfer. |

Note: Specific calculated values for the NLO properties of this compound are not available in the public domain. The discussion is based on the expected properties of molecules with similar structural motifs.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide valuable insights into its conformational flexibility and the nature of its intermolecular interactions in condensed phases.

The conformational landscape of this molecule is primarily determined by the rotation of the amino, nitro, and methyl groups relative to the aromatic ring. While the benzene (B151609) ring itself is rigid, the substituent groups can rotate around their single bonds. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations and the energy barriers between them. Intramolecular hydrogen bonding, for instance between a hydrogen of the amino group and the adjacent fluorine atom, could play a role in stabilizing certain conformations.

In a simulated condensed phase (liquid or solid), MD can reveal the nature of intermolecular interactions. For this compound, these interactions would likely be a combination of van der Waals forces, dipole-dipole interactions due to the molecule's significant polarity, and potentially hydrogen bonding involving the amino and nitro groups. The simulations can provide information on the preferred packing arrangements and the radial distribution functions, which describe the probability of finding another molecule at a certain distance from a reference molecule.

Understanding these intermolecular forces is crucial for predicting crystal structures and macroscopic properties such as melting point and solubility. The strength and directionality of these interactions also influence the bulk NLO properties of the material, as the alignment of molecules in a crystal lattice is critical for a non-centrosymmetric arrangement, a prerequisite for a second-order NLO response.

Key insights from molecular dynamics simulations would include:

| Aspect Investigated | Information Gained |

| Conformational Analysis | Identification of low-energy conformers, rotational energy barriers for substituent groups. |

| Intermolecular Interactions | Characterization of hydrogen bonding, π-π stacking, and dipole-dipole interactions. |

| Condensed Phase Structure | Prediction of local ordering and packing motifs in liquid or amorphous states. |

| Dynamical Properties | Rotational and translational diffusion coefficients. |

Note: No specific molecular dynamics simulation studies for this compound have been identified in the available literature. The described potential findings are based on standard applications of MD simulations to similar organic molecules.

Applications and Derivatization in Advanced Chemical Fields

Role as an Intermediate in Organic Synthesis

The strategic placement of reactive sites on the aromatic ring of 2-Bromo-3-fluoro-6-methyl-4-nitroaniline makes it a valuable intermediate in synthetic organic chemistry. The presence of bromine, fluorine, nitro, and amino groups provides multiple avenues for chemical modification.

Building Block for Complex Organic Molecules

The utility of halogenated nitroanilines as foundational materials for constructing intricate organic structures is well-documented. For instance, the related compound 2-Bromo-4-fluoro-6-nitroaniline is recognized as an excellent building block for synthesizing complex molecules due to its unique combination of reactive functional groups. chemimpex.com This versatility is mirrored in this compound.

The different functional groups can be selectively targeted in various reactions:

The bromine atom is an ideal handle for carbon-carbon bond-forming reactions, such as Suzuki-Miyaura or Stille couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.

The amino group can undergo a range of transformations, including diazotization, acylation, and alkylation, to introduce new functionalities.

The nitro group is a strong electron-withdrawing group that influences the reactivity of the aromatic ring. It can also be readily reduced to an amino group, providing another site for modification and enabling the synthesis of diamine derivatives.

The fluorine atom and methyl group modify the electronic properties and steric environment of the molecule, which can influence reaction outcomes and the properties of the final products.

This multi-functional nature allows chemists to design synthetic pathways that build molecular complexity in a controlled and efficient manner. biosynth.com

Precursor for Nitrogen-Containing Heterocyclic Systems

Substituted anilines are fundamental starting materials for the synthesis of nitrogen-containing heterocycles, a class of compounds of immense importance in pharmaceuticals and materials science. researchgate.netnih.gov The structure of this compound is well-suited for constructing fused ring systems.

Through various cyclization strategies, this aniline (B41778) derivative can serve as a precursor to heterocycles such as:

Indoles: The Fischer indole (B1671886) synthesis or related methods could potentially utilize this compound or its derivatives to form substituted indoles.

Quinolines: In reactions like the Skraup or Doebner-von Miller synthesis, substituted anilines are condensed with α,β-unsaturated carbonyl compounds to form the quinoline (B57606) core.

Benzimidazoles: Condensation of a diamine derivative (obtained by reducing the nitro group) with carboxylic acids or their equivalents would yield benzimidazoles.

The ability to use substituted anilines to generate a diverse array of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. nih.govacs.org

Applications in Medicinal Chemistry Research

In the field of medicinal chemistry, substituted anilines are crucial intermediates for the development of new therapeutic agents. The specific arrangement of substituents in this compound provides a scaffold that can be elaborated to target various biological pathways.

Synthesis of Biologically Active Compound Precursors

The synthesis of biologically active molecules often relies on versatile intermediates that can be readily modified. Halogenated and nitrated anilines are frequently employed for this purpose in the development of pharmaceuticals and agrochemicals. chemimpex.com The structural complexity of this compound makes it a valuable precursor for creating novel compounds with potential biological activity. chemimpex.com For example, a related compound, 2-bromo-4-fluoro-6-nitrophenol, has been investigated for its agricultural bactericidal and herbicidal activities. google.com This suggests that aniline derivatives with similar substitution patterns could be starting points for new agrochemicals.

Development of Pharmaceutical Intermediates

The value of bromo-fluoro-aniline derivatives as intermediates in the synthesis of approved drugs is clearly established. These scaffolds are integral to the structure of various pharmaceuticals. While direct applications of this compound are not specified in the reviewed literature, the roles of its isomers and related compounds highlight its potential in this area.

| Structural Analog | Application as Pharmaceutical Intermediate |

|---|---|

| 2-Bromo-5-fluoro-4-nitroaniline | Serves as a key intermediate in the synthesis of Tezacaftor , a drug used for the treatment of cystic fibrosis. google.com |

The synthesis of complex active pharmaceutical ingredients (APIs) often involves multi-step processes where compounds like this compound can serve as critical starting materials or intermediates. google.com

Investigations into Structure-Activity Relationships of Related Compounds

Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, or SAR) is fundamental to drug discovery. Computational and spectroscopic studies on substituted anilines provide insights into how different functional groups affect molecular properties.

For instance, detailed vibrational spectra analysis using FTIR and FT-Raman, combined with density functional theory (DFT) calculations, has been performed on the related compound 2-bromo-6-chloro-4-fluoroaniline. Such studies investigate the molecular geometry, electronic properties (like HOMO-LUMO energy gaps), and molecular electrostatic potential.

These analyses help researchers understand how the electronic and steric effects of substituents—such as the bromo, fluoro, and methyl groups—influence the molecule's ability to interact with biological targets. smolecule.com This knowledge is crucial for the rational design of new, more potent, and selective drug candidates by allowing chemists to predict how modifications to the aniline scaffold will impact its therapeutic efficacy.

Contributions to Materials Science

The unique combination of a bromo, fluoro, methyl, and nitro group on an aniline scaffold suggests that this compound could serve as a versatile building block in the synthesis of novel materials with tailored properties.

The amino group of this compound provides a reactive site for polymerization reactions. It can be envisaged as a monomer or a co-monomer in the synthesis of polyanilines or other conjugated polymers. The incorporation of this substituted aniline into a polymer backbone could impart specific properties to the resulting material. For instance, the presence of the nitro and fluoro groups can enhance the thermal stability and chemical resistance of polymers and coatings. Halogenated aromatic compounds are known to contribute to flame retardancy, a desirable characteristic in many advanced materials.

Table 1: Potential Contributions to Polymer Properties

| Functional Group | Potential Effect on Polymer Properties |

|---|---|

| Amino Group | Polymerization reaction site (e.g., for polyaniline synthesis) |

| Nitro Group | Enhanced thermal stability, electron-withdrawing nature for electronic properties |

| Bromo and Fluoro Groups | Increased chemical resistance, potential flame retardancy |

Nitroaniline derivatives are a well-studied class of compounds in the field of nonlinear optics (NLO) and optoelectronics. researchgate.net The "push-pull" electronic structure, created by the electron-donating amino group and the electron-withdrawing nitro group on the aromatic ring, is a key requirement for second-order NLO activity. This charge asymmetry can lead to materials with a large second-harmonic generation (SHG) response, making them suitable for applications in frequency doubling of lasers and other optoelectronic devices. The specific substitution pattern on this compound, including the halogens and the methyl group, would further modulate its electronic and crystallographic properties, potentially leading to optimized NLO performance. Theoretical studies on p-nitroaniline derivatives have shown that substituents can significantly influence the electronic absorption spectra and HOMO-LUMO energy gaps, which are critical parameters for optoelectronic applications. researchgate.net

The field of organic crystal engineering focuses on the rational design and synthesis of crystalline solids with desired structures and properties. The various functional groups on this compound offer multiple sites for intermolecular interactions, such as hydrogen bonding (N-H···O), halogen bonding (C-Br···O, C-F···H), and π-π stacking. These interactions play a crucial role in determining the crystal packing arrangement. rsc.org By understanding and controlling these interactions, it may be possible to engineer crystalline materials with specific physical properties.

Furthermore, the polarity and potential for conformational changes in molecules like this compound make it a candidate for research into stimuli-responsive materials. These are "smart" materials that can change their properties in response to external stimuli such as light, heat, or an electric field. While specific research on this compound is lacking, the broader class of nitroanilines has been investigated as precursors for such materials. nih.gov The ability to alter crystal packing or molecular conformation through external triggers is a key aspect of designing sensors, actuators, and memory devices.

Utilization in Analytical Chemistry Research

The detection of nitroaromatic compounds is of significant environmental and security concern due to their use in explosives and their toxicity. The structural features of this compound suggest its potential utility in the development of new analytical methods.

Fluorescence-based sensing is a highly sensitive and selective method for the detection of nitroaromatic compounds. nih.gov Often, this involves a fluorescent material whose emission is quenched upon interaction with a nitroaromatic analyte. While this compound itself is not intrinsically fluorescent, it could be used as a building block to synthesize fluorescent polymers or molecular probes. The electron-deficient nature of the nitroaromatic ring in the target analytes can lead to strong electronic interactions with electron-rich sensing materials, resulting in detectable changes in their optical or electronic properties. The development of new sensing platforms for nitroaromatics is an active area of research, with a focus on improving sensitivity, selectivity, and response time. nih.gov

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| p-nitroaniline |

Future Research Directions and Outlook for 2 Bromo 3 Fluoro 6 Methyl 4 Nitroaniline

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research concerning 2-Bromo-3-fluoro-6-methyl-4-nitroaniline will likely focus on moving beyond traditional multi-step syntheses, which may involve harsh conditions or expensive reagents.

Key areas for exploration include:

Green Synthesis Routes: Investigating methods that reduce waste, use less hazardous solvents, and improve atom economy will be crucial. This could involve developing novel catalytic systems or exploring one-pot reactions that combine several synthetic steps. chemrxiv.org For instance, recent advancements in the synthesis of substituted anilines from cyclohexanones using systems like Pd/C–ethylene offer a promising direction for creating aniline (B41778) cores from different starting materials. acs.orgbohrium.com

Chemoenzymatic Synthesis: The use of enzymes, such as nitroreductases, offers a highly selective and sustainable alternative to traditional chemical reductions of nitroaromatic compounds. acs.org Future work could focus on developing an enzymatic process for the reduction of a precursor nitro compound, which would avoid the use of high-pressure hydrogen and precious-metal catalysts. acs.org This biocatalytic approach is particularly valuable for its high chemoselectivity, especially in the presence of sensitive functional groups like halogens. acs.org

Advanced Catalytic Methods: The application of modern cross-coupling reactions, such as those catalyzed by palladium, nickel, or copper, could enable more efficient and modular syntheses. numberanalytics.com These methods could be employed to construct the substituted aniline ring system from simpler precursors. numberanalytics.com Additionally, catalyst- and additive-free approaches, such as sequential imine condensation–isoaromatization pathways, are emerging as powerful strategies for synthesizing aniline derivatives under mild conditions. beilstein-journals.org

| Strategy | Description | Potential Advantages | Reference |

|---|---|---|---|

| Biocatalysis | Use of enzymes like nitroreductases for selective transformations. | High selectivity, mild reaction conditions, reduced reliance on precious metals. | acs.org |

| Hydrogen Transfer Catalysis | Synthesis from cyclohexanone (B45756) precursors using a Pd/C–ethylene system. | Utilizes different starting materials, potential for recyclable catalysts. | acs.orgbohrium.com |

| Domino Reactions | Multi-step, one-pot synthesis through catalyst-free condensation-aromatization sequences. | Operational simplicity, no metal catalysts, high efficiency. | beilstein-journals.org |

Advanced Mechanistic Studies of Reaction Pathways and Selectivity

A deeper understanding of the reaction mechanisms involving this compound is essential for controlling reaction outcomes and designing more efficient synthetic transformations. The interplay of the various substituents makes its reactivity profile particularly complex and worthy of detailed study.

Future mechanistic investigations should include:

Electrophilic Aromatic Substitution (EAS): While the ring is generally deactivated by the nitro, bromo, and fluoro groups, the activating amino and methyl groups direct incoming electrophiles. Detailed kinetic and computational studies could elucidate the regioselectivity of reactions like halogenation, nitration, and sulfonation. libretexts.org Understanding the formation and stability of the sigma complex (arenium ion) intermediate will be key to predicting and controlling these reactions. numberanalytics.comrsc.org

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group, ortho and para to the halogen atoms, activates the ring towards nucleophilic attack. Future studies could explore the kinetics of substituting the bromo or fluoro groups with various nucleophiles. Recent research has shown that many SNAr reactions exist on a mechanistic continuum between stepwise and concerted pathways. rsc.org Investigating where reactions of this specific compound fall on that continuum, and whether they are subject to phenomena like general base catalysis, would be a significant contribution. rsc.org

Selectivity Control: Research should focus on how reaction conditions (solvent, temperature, catalyst) can be tuned to selectively target one of the reactive sites (e.g., substitution at the bromine vs. fluorine atom, or reaction at the amine vs. the aromatic ring).

Development of New Derivatization Strategies for Targeted Applications

The functional groups on this compound serve as handles for a wide range of derivatization reactions, allowing for the synthesis of novel compounds with tailored properties.

Promising derivatization strategies for future exploration include:

Amino Group Modification: The primary amine can be readily converted into amides, sulfonamides, imines, or diazonium salts. These transformations are fundamental in medicinal chemistry for tuning the physicochemical properties of a lead compound. nih.gov Furthermore, protecting the amino group allows for selective reactions at other positions on the ring. houstonmethodist.org

Nitro Group Reduction: The nitro group can be selectively reduced to a second amino group, creating a diamino-substituted benzene (B151609) ring. This opens up pathways for synthesizing heterocyclic compounds, such as benzimidazoles, or for creating polymers with unique electronic properties. numberanalytics.com

Halogen Functionalization: The bromo and fluoro groups are ideal sites for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). numberanalytics.com This would allow for the introduction of a vast array of substituents, including alkyl, aryl, and heteroaryl groups, dramatically expanding the chemical space accessible from this starting material.

Targeted Library Synthesis: Developing efficient derivatization protocols will enable the creation of libraries of related compounds for screening in drug discovery or materials science applications. The goal would be to systematically modify each functional group to probe structure-activity relationships.

Deeper Computational Insights into Molecular Behavior and Interactions